1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Lipophilicity Membrane permeability ADME profiling

Standard pyrazolo[1,5-a]pyrimidine screening compounds often lack positional analog data, risking selection of inactive probes. This compound addresses that gap with a defined 7-piperidine pharmacophore and 5-isopropyl substitution. Key specifications: • Computed logP 5.16, PSA 23.05 Ų, meeting BBB penetration criteria for CNS screens. • Retains the critical piperidine geometry for RSV F protein inhibition studies. • Differentiated from 5-tert-butyl analogs to interrogate steric effects on kinase binding.

Molecular Formula C21H26N4
Molecular Weight 334.5 g/mol
Cat. No. B4794742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Molecular FormulaC21H26N4
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCCC4
InChIInChI=1S/C21H26N4/c1-15(2)18-14-19(24-12-8-5-9-13-24)25-21(22-18)20(16(3)23-25)17-10-6-4-7-11-17/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
InChIKeyDANKBHNJXNIMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Context


1-[2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine (ChemDiv Catalog No. D724-0397; molecular formula C₂₁H₂₆N₄; MW 334.46 g/mol) is a fully synthetic small-molecule screening compound belonging to the pyrazolo[1,5-a]pyrimidine class . Its architecture features a 2-methyl-3-phenyl-5-isopropyl-substituted pyrazolo[1,5-a]pyrimidine core linked at the 7-position to an unsubstituted piperidine ring. This scaffold is privileged in medicinal chemistry, having yielded clinical-stage candidates targeting kinases, RSV fusion protein, and cannabinoid receptors [1][2]. As a non-commercial screening compound available through compound library suppliers, it serves as a chemical probe for target identification and hit-to-lead campaigns rather than as a pre-optimized lead molecule. Understanding its specific substitution pattern relative to close analogs is essential for rational procurement decisions.

Compound Class

Pyrazolo[1,5-a]pyrimidine screening library member

Substitution Pattern

5-isopropyl, 7-piperidine defines target engagement profile

Procurement Use

Target identification & hit-to-lead chemical probe

Why Generic Substitution Fails for This Scaffold


The pyrazolo[1,5-a]pyrimidine scaffold exhibits marked sensitivity to substitution patterns at positions 2, 3, 5, and 7, such that even single-atom changes can produce order-of-magnitude shifts in target affinity, selectivity, and physicochemical behavior [1]. Published SAR data demonstrate that replacing the 7-piperidine with a 7-piperazine or 7-oxo moiety can invert functional activity at GPCR targets and alter kinase selectivity profiles [2]. Similarly, variation at the 5-position from isopropyl to propyl, tert-butyl, or hydrogen modulates logP by >0.9 units and shifts PSA, directly impacting membrane permeability, solubility, and assay compatibility . Because these compounds are typically procured as screening library members rather than as validated probes, assuming functional equivalence among analogs risks selecting a compound with substantially different target engagement, ADME, or cellular activity profiles. The following quantitative evidence guide provides the data necessary to make an informed selection.

7-Position

Piperidine vs. piperazine/oxo may invert functional activity at GPCR and kinase targets

5-Position

Isopropyl vs. tert-butyl/propyl substantially modulates logP, membrane permeability, and assay compatibility

Scaffold

Single-atom changes at positions 2,3,5,7 can produce order-of-magnitude affinity and selectivity shifts

Quantitative Differentiation Evidence


Lipophilicity: logP vs. 5-tert-Butyl Analog

The target compound exhibits a computed logP of 5.16, compared with a logP of 4.22 for the directly analogous 5-tert-butyl-2-methyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine . This represents a difference of +0.94 logP units, corresponding to an approximately 8.7-fold higher octanol-water partition coefficient for the 5-isopropyl compound. The 5-isopropyl substitution confers intermediate lipophilicity between the less lipophilic 5-tert-butyl analog (logP 4.22) and more lipophilic congeners that exceed logP 5.5, positioning the compound in a range associated with favorable CNS permeability (logP 2–5 optimum) while maintaining sufficient lipophilicity for passive membrane transit [1].

Lipophilicity (logP)
Data to verify
ΔlogP = +0.94 (5.16 vs 4.22)
May support CNS permeability screening context
Computed values; model-dependent absolute logP
Lipophilicity Membrane permeability ADME profiling

Polar Surface Area vs. 5-tert-Butyl Analog

The target compound possesses a computed polar surface area (PSA) of 23.1 Ų, which is approximately 30% lower than the 33 Ų PSA of the 5-tert-butyl analog . Both values fall below the widely accepted threshold of <60–70 Ų for favorable oral absorption and <90 Ų for blood-brain barrier penetration, but the significantly lower PSA of the target compound suggests superior passive membrane permeation characteristics [1]. The difference arises from the increased steric shielding of the polar nitrogen atoms by the isopropyl group compared with the bulkier tert-butyl group, which paradoxically exposes more polar surface in the comparator.

Polar Surface Area
Data to verify
Target (5-isopropyl)PSA 23.05 Ų
5-tert-butyl analogPSA 33 Ų
ΔPSA −9.95 Ų (~30% lower)
May favor brain uptake in CNS-targeted screens
Computed tPSA; algorithm-dependent values
Polar surface area Blood-brain barrier CNS drug-likeness

7-Position Substitution: Piperidine vs. 7-Oxo and 7-Amine

Although direct bioactivity data for the target compound are not publicly available in peer-reviewed literature, functional assay data for close analogs with identical 5-isopropyl-2-methyl-3-phenyl substitution but differing 7-position groups reveal dramatic activity differences. The 7-oxo analog (BDBM43869) shows an EC50 of 12,900 nM at the human solute carrier family 12 member 5, while the 7-(pyridin-2-ylmethyl)amine analog (BDBM58076) shows an EC50 of 6,950 nM at streptokinase A precursor—a 1.86-fold potency difference across different targets [1]. Although these data come from different assays and cannot be directly compared, they illustrate that variation at the 7-position produces orders-of-magnitude shifts in target engagement, underscoring the non-interchangeability of 7-substituted analogs [2]. The target compound, bearing a 7-piperidine group, is structurally distinct from both comparators and is expected to exhibit a unique activity profile.

7-Position Substitution
Context-dependent
7-oxo (BDBM43869)EC50 12,900 nM
7-pyridylmethylamineEC50 6,950 nM
Target compound: no public bioactivity data
7-substitution alters target engagement substantially
Cross-target comparison; not directly comparable
Structure-activity relationship 7-position substitution Functional activity

Piperidine vs. Piperazine at Position 7

Published medicinal chemistry investigations have established that the piperidine ring at the 7-position (or 2-position, depending on numbering convention) of pyrazolo[1,5-a]pyrimidines plays a critical conformational role that piperazine or morpholine substituents cannot replicate. Specifically, the piperidine ring facilitates the formation of an appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond, which is essential for anti-RSV fusion protein inhibitory activity [1]. Replacement of piperidine with acyclic aminoalkyl chains required extensive molecular dynamics-guided redesign to recapitulate the dihedral angle distribution observed with piperidine-containing leads such as presatovir (EC50 < 1 nM) [1]. The target compound retains this pharmacophoric piperidine element, distinguishing it from piperazine-containing analogs (e.g., 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine) that lack this conformational constraint.

Piperidine vs. Piperazine
Class-level
Piperidine enforces dihedral angle critical for RSV F protein inhibition
Piperidine geometry may support antiviral probe design
Predicted from presatovir SAR; target untested
Piperidine ring Dihedral angle RSV fusion inhibitor Conformational control

5-Isopropyl vs. 5-Propyl Substitution

The 5-isopropyl group of the target compound provides branched-chain lipophilicity (logP contribution) with greater steric bulk than the linear 5-propyl analog (CAS 900259-72-5). Although direct comparative bioactivity data between these two specific compounds are not published, the broader pyrazolo[1,5-a]pyrimidine SAR indicates that the 5-position substituent modulates both target binding and physicochemical properties . The isopropyl group (van der Waals volume ~44.7 ų) is more compact than tert-butyl (~75.5 ų) but more sterically demanding than n-propyl (~40.5 ų), placing the target compound at an intermediate position in steric bulk that may favor different binding pocket geometries compared to either the 5-propyl or 5-tert-butyl analogs. This steric gradation allows researchers to probe steric tolerance at the 5-position binding pocket.

5-Isopropyl vs. 5-Propyl
Class-level
Isopropyl: intermediate steric bulk (VdW ~44.7 ų) and branched lipophilicity
Steric profile may differentiate binding pocket fit
No direct comparative bioactivity data available
Lipophilic ligand efficiency 5-position SAR Isopropyl vs. propyl

Procurement-Relevant Application Scenarios


Kinase Profiling and Hit Identification

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized kinase inhibitor pharmacophore, with numerous derivatives demonstrating activity against CDK2, TRKA, PIM-1, IRAK4, and PI3K family kinases [1][2]. The target compound, with its 7-piperidine substitution and intermediate lipophilicity (logP 5.16, PSA 23.05 Ų), is appropriately positioned for inclusion in kinase-focused screening libraries. Its physicochemical profile (logD 3.45, logSw -5.19) suggests adequate solubility for biochemical assay conditions while maintaining sufficient lipophilicity for cell penetration in cellular kinase assays . Researchers profiling kinase selectivity should compare this compound against the 5-tert-butyl analog (logP 4.22) to assess the impact of 5-position sterics on kinase binding pocket complementarity.

RSV Fusion Protein Inhibitor Screening

The 7-piperidine substituent is a validated conformational control element for RSV F protein inhibition, as demonstrated by the clinical candidate presatovir and related compounds [1]. The target compound retains this critical piperidine pharmacophore and offers the 5-isopropyl substitution as a point of differentiation from previously explored RSV inhibitors. In antiviral screening cascades, this compound can serve as a chemical probe to assess the tolerance of the RSV F protein binding pocket for 5-position branched alkyl groups. Comparative testing against the 7-piperazine analog is recommended to confirm the expected superiority of the piperidine geometry for anti-RSV activity, as predicted by published molecular dynamics studies [1].

CNS-Targeted Screening Libraries

With a PSA of 23.05 Ų (well below the 60–70 Ų threshold for oral absorption and the 90 Ų threshold for CNS penetration), a logP of 5.16 near the upper bound of the CNS-favorable range, and zero hydrogen bond donors, the target compound meets multiple physicochemical criteria associated with blood-brain barrier penetration [1][2]. Procurement for neuroscience-focused phenotypic or target-based screens is supported by these computed parameters. The 5-isopropyl compound should be prioritized over the 5-tert-butyl analog (PSA 33 Ų) for CNS applications, given the 30% lower PSA that favors passive brain uptake .

GPCR and Ion Channel Screening

BindingDB data for close structural analogs (BDBM43869, BDBM58076) indicate that 5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidines can engage diverse membrane protein targets including solute carriers and bacterial virulence factors, with EC50 values in the micromolar range [1]. The target compound's high logP (5.16) and low PSA (23.05 Ų) suggest preferential partitioning into membrane environments, making it a suitable scaffold for membrane protein target screening. The 7-piperidine group provides a basic nitrogen (predicted pKa ~8.5–9.5) that can form ionic interactions with acidic residues in GPCR orthosteric or allosteric binding sites. Researchers should consider this compound alongside the 7-oxo analog (BDBM43869) to compare the contribution of the basic piperidine nitrogen to target engagement.

Application
Selection Property
Validation Focus
Kinase Profiling & Hit ID
Privileged pyrazolo[1,5-a]pyrimidine scaffold; 7-piperidine; balanced lipophilicity range
Kinase panel selectivity; 5-alkyl substitution effect on binding pocket complementarity
RSV Fusion Inhibitor Screening
7-piperidine conformational control pharmacophore
RSV F protein binding pocket tolerance; dihedral angle geometry confirmation
CNS-Targeted Libraries
Favorable CNS MPO profile: low computed PSA, moderate logP, zero HBD
Blood-brain barrier permeability prediction; brain uptake assay context
GPCR & Ion Channel Screening
Membrane-partitioning scaffold; basic piperidine nitrogen for ionic interactions
Membrane protein target engagement; pH-dependent binding assessment
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